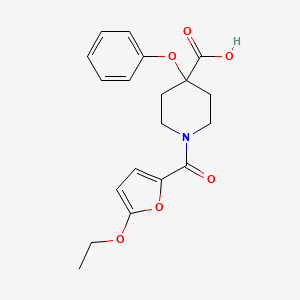

![molecular formula C16H21F2N3O3 B5500775 3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzoxazine derivatives, such as the compound , often involves the condensation of salicylamide with various aldehydes and ketones, leading to the formation of 3,4-dihydro-2H-1,4-benzoxazine-carboxylic acids and their corresponding esters. These compounds are synthesized via multiple steps, including cyclization and ring-opening reactions, under controlled conditions to achieve the desired molecular framework (Fitton & Ward, 1971).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a 1,4-benzoxazine core, a feature that imparts distinct chemical properties to these compounds. The structure is typically confirmed through X-ray diffraction analysis, NMR spectroscopy, and other analytical techniques to ascertain the arrangement of atoms and the configuration around double bonds, providing insights into the molecular geometry and electronic structure (Gabriele et al., 2006).

Chemical Reactions and Properties

Benzoxazine derivatives undergo various chemical reactions, including aminocarbonylation-cyclization, which are crucial for their synthesis. These reactions display a significant degree of stereoselectivity, leading to the formation of different stereoisomers. The reactivity of these compounds can be influenced by the nature of substituents attached to the benzoxazine ring, which affects their chemical properties and biological activities (Gabriele et al., 2006).

Scientific Research Applications

Synthesis of Polyamides

Studies have explored the synthesis of polyamides containing nucleobases such as uracil and adenine through reactions involving specific precursors, demonstrating the potential of these compounds in materials science. For instance, Hattori and Kinoshita (1979) synthesized polyamides with uracil and adenine, highlighting the molecular weight and solubility characteristics of these polymers M. Hattori & M. Kinoshita.

Antimicrobial Activities

Research on the antimicrobial activities of novel compounds has shown promising results. For example, Patel and Shaikh (2011) developed 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, which displayed good activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents N. Patel & A. R. Shaikh.

Anti-Inflammatory Agents

The development of new anti-inflammatory agents has also been a focus, with compounds designed to target specific biological pathways. For instance, the study by Messaoud et al. (2014) described the synthesis of new 2(3H)-benzoxazolinonylcarboxamides as potential anti-inflammatory agents, showing the versatility of this compound class in drug development Liacha Messaoud Liacha Messaoud, Yahia Wassila, & Seddiki Khemissi.

properties

IUPAC Name |

3-[2-(2,2-difluoroethylamino)-2-oxoethyl]-N,N,4-trimethyl-2,3-dihydro-1,4-benzoxazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2N3O3/c1-20(2)16(23)10-4-5-13-12(6-10)21(3)11(9-24-13)7-15(22)19-8-14(17)18/h4-6,11,14H,7-9H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFGGIBLKYEVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(COC2=C1C=C(C=C2)C(=O)N(C)C)CC(=O)NCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)